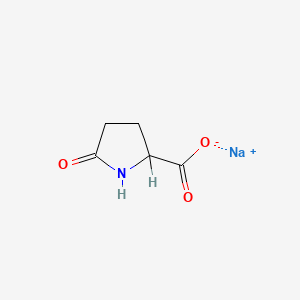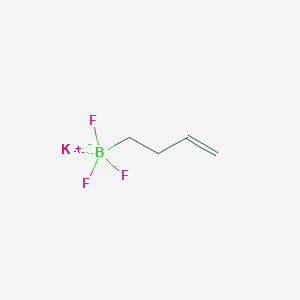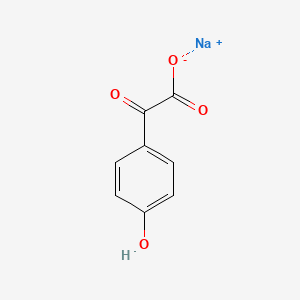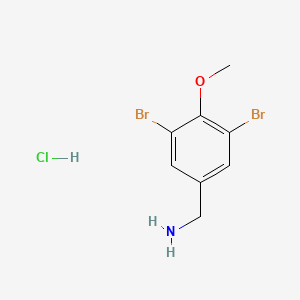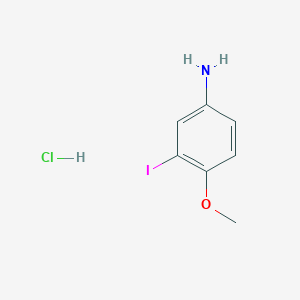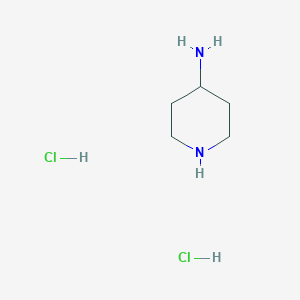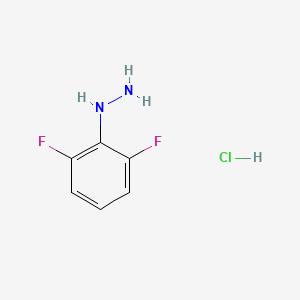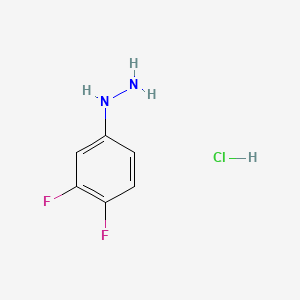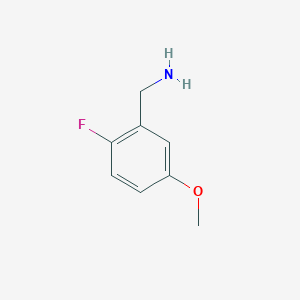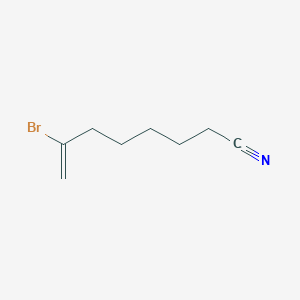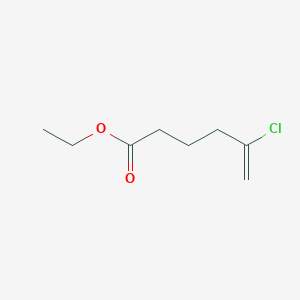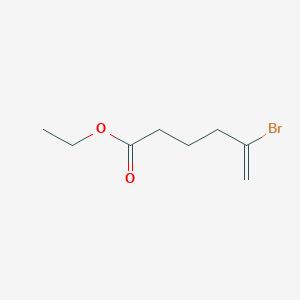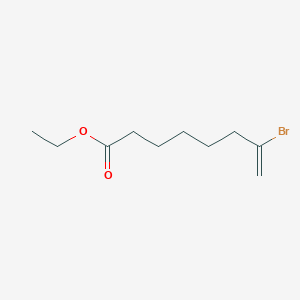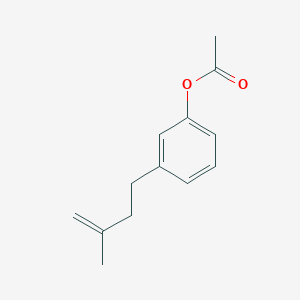
4-(3-Acetoxyphenyl)-2-methyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Acetoxyphenyl)-2-methyl-1-butene (4-APMB) is a synthetic compound that has been the subject of much scientific research in recent years. It is a member of the class of compounds known as phenylpropanoids, which are characterized by their aromatic and aliphatic properties. 4-APMB has been found to have a wide range of applications in scientific research, including as a substrate for enzymatic reactions, as a model compound for drug design, and as a tool for studying the structure and function of proteins.
Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
Specific Scientific Field
Summary of the Application
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
Methods of Application
The compounds were synthesized using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benz
Antioxidant and Antibacterial Activities
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Caffeine Metabolite
Specific Scientific Field
Summary of the Application
3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a caffeine metabolite, showed high antioxidant activity . It is a very sensitive biomarker for the consumption of relatively small amount of coffee . It can be used to inhibit prostaglandin E(2) production .
Methods of Application
The compound is soluble in dimethyl sulfoxide and methanol .
Results or Outcomes
The compound showed high antioxidant activity . It is a very sensitive biomarker for the consumption of relatively small amount of coffee . It can be used to inhibit prostaglandin E(2) production .
Porphyrin Synthesis
Specific Scientific Field
Summary of the Application
The newly synthesized 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin, TTFMPP, has been characterized . Porphyrins are molecules that are being vigorously pursued in many areas of research . They are of importance in many applications including, but not limited to, sensors , optical memories , and photocatalysis .
Methods of Application
The compound was synthesized using mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry, UV-Vis and fluorescence spectrophotometry, and cyclic voltammetry .
Results or Outcomes
The NMR confirmed the structure of the compound and the mass spectrum was in agreement with the proposed molecular formula . The UV-Vis absorption spectrum of TTFMPP shows characteristic spectral patterns similar to those of tetraphenyl porphyrin .
Chemoenzymatic Synthesis
Summary of the Application
A chemoenzymatic approach for the synthesis of optically active 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones (3,4-DHP-2-ones) and their hydroxyphenyl derivatives has been developed .
Methods of Application
The key step in the synthesis is a Candida rugosa lipase (CRL)-catalyzed hydrolysis reaction .
Results or Outcomes
Different optically active 3,4-DHP-2-ones have been prepared with very high enantiomeric excesses (ee = 94–99%) and good yields . The enantioenriched 3,4-DHP-2-ones have easily been converted into highly functionalized ®- and (S)-1,4-dihydropyridines (1,4-DHPs) by means of a Vilsmeier–Haack reaction .
Propriétés
IUPAC Name |
[3-(3-methylbut-3-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)7-8-12-5-4-6-13(9-12)15-11(3)14/h4-6,9H,1,7-8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYKXEMCHBUJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641200 |
Source


|
| Record name | 3-(3-Methylbut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetoxyphenyl)-2-methyl-1-butene | |
CAS RN |
890097-84-4 |
Source


|
| Record name | Phenol, 3-(3-methyl-3-buten-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylbut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


